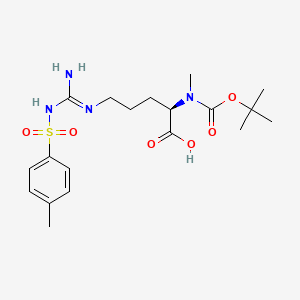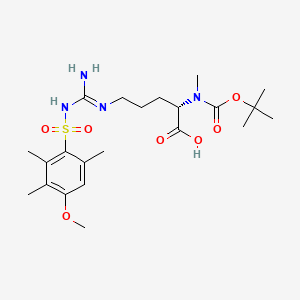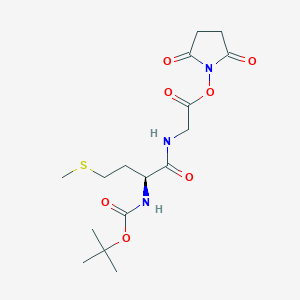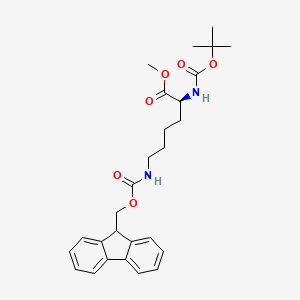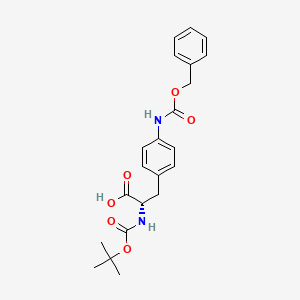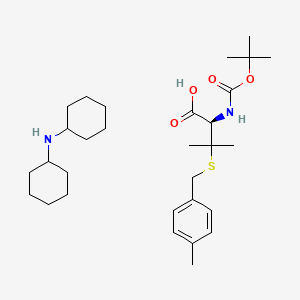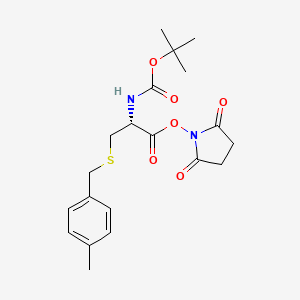
Boc-cys(mbzl)-osu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-cys(mbzl)-osu, also known as tert-butoxycarbonyl-S-(4-methylbenzyl)-L-cysteine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a protecting group for the thiol group of cysteine, preventing unwanted reactions during peptide chain assembly. This compound is particularly valuable in solid-phase peptide synthesis, where it ensures the selective protection and deprotection of functional groups.
Mechanism of Action
Target of Action
Boc-Cys(Mbzl)-Osu is a derivative of the amino acid cysteine, with a protective group attached to it . The primary target of this compound is the cysteine residues in proteins and peptides . Cysteine residues play a crucial role in protein structure and function, as they can form disulfide bonds that contribute to the three-dimensional structure of proteins .
Mode of Action
This compound interacts with its targets (cysteine residues) by forming a covalent bond with the sulfur atom of the cysteine residue . This interaction results in the introduction of the cysteine residue into the peptide or protein during the process of solid-phase peptide synthesis .
Biochemical Pathways
The introduction of cysteine residues by this compound affects the biochemical pathways involving protein synthesis and folding . The downstream effects include the formation of disulfide bonds, which are crucial for the correct folding and stability of many proteins .
Result of Action
The result of this compound’s action is the successful incorporation of cysteine residues into peptides or proteins . This can have various molecular and cellular effects, depending on the specific function of the peptide or protein. For example, the introduction of cysteine can enable the formation of disulfide bonds, which can influence the activity, stability, and three-dimensional structure of the protein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Moreover, the presence of other reactive groups can also influence the selectivity and outcome of the reaction .
Biochemical Analysis
Cellular Effects
It is known that cysteine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that cysteine derivatives can exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that cysteine plays a crucial role in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-cys(mbzl)-osu involves several steps. Initially, tert-butoxycarbonyl-S-(4-methylbenzyl)-L-cysteine is synthesized by reacting tert-butoxycarbonyl chloride with S-(4-methylbenzyl)-L-cysteine in the presence of a base such as triethylamine. The resulting product is then coupled with N-hydroxysuccinimide (NHS) using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial production often employs automated systems for precise control of reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Boc-cys(mbzl)-osu undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free thiol group of cysteine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions typically occur under mild conditions to prevent unwanted side reactions.
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Various derivatives of cysteine can be formed depending on the nucleophile used.
Deprotection Reactions: The primary product is the free thiol group of cysteine, which can further participate in disulfide bond formation or other reactions.
Scientific Research Applications
Boc-cys(mbzl)-osu has numerous applications in scientific research:
Peptide Synthesis: It is extensively used in solid-phase peptide synthesis to protect the thiol group of cysteine, enabling the synthesis of complex peptides and proteins.
Protein Modification: The compound is employed in the site-specific modification of proteins, facilitating the study of protein function and interactions.
Drug Development: This compound is used in the development of peptide-based drugs, where selective protection and deprotection of functional groups are crucial.
Comparison with Similar Compounds
Similar Compounds
Fmoc-cys(mbzl)-osu: Another protecting group for cysteine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group.
Acm-cys(mbzl)-osu: Uses the acetamidomethyl (Acm) group for protection.
Uniqueness
Boc-cys(mbzl)-osu is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where orthogonal protection strategies are essential .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-13-5-7-14(8-6-13)11-29-12-15(21-19(26)27-20(2,3)4)18(25)28-22-16(23)9-10-17(22)24/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTFQOBMHSNDOP-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
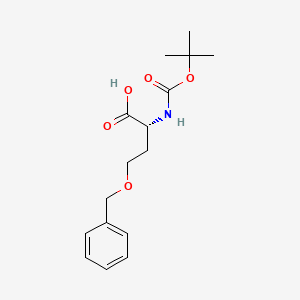
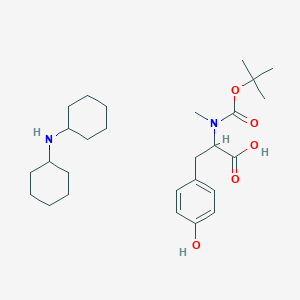
![(2S)-3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613644.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B613645.png)
![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
